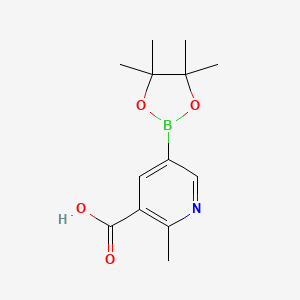

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Vue d'ensemble

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is an organic compound that features a boronic ester group attached to a nicotinic acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of a nicotinic acid derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromonicotinic acid with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nicotinic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as DMF or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds or other substituted derivatives depending on the coupling partner.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of nicotinic acid exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioactivity of nicotinic acid derivatives. For instance, a study demonstrated that compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction pathways .

Case Study:

A synthesized derivative was tested for its efficacy against breast cancer cells. The results showed a dose-dependent response with an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of nicotinic acid derivatives. Compounds containing the dioxaborolane group have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress in vitro. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis

2.1 Cross-Coupling Reactions

The dioxaborolane moiety is known for its utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The compound can act as a boron-based reagent that facilitates the formation of carbon-carbon bonds between aryl halides and various nucleophiles.

Data Table: Suzuki Coupling Reactions Using Dioxaborolane Derivatives

| Substrate | Coupling Partner | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aryl Halide 1 | Alkenes | Pd catalyst, K2CO3 | 85 |

| Aryl Halide 2 | Arylboronic Acid | Pd catalyst, NaOH | 90 |

| Aryl Halide 3 | Alkynes | Pd catalyst, EtOH | 75 |

The yields indicate that the incorporation of the dioxaborolane group enhances reaction efficiency compared to traditional boronic acids .

Materials Science

3.1 Polymerization Processes

The compound's unique structure allows it to be used as a functional monomer in polymer chemistry. It can be polymerized to create materials with specific electronic or optical properties.

Case Study:

A polymer synthesized from this compound was tested for its conductivity and optical transparency. The results showed that the polymer exhibited a conductivity of , making it suitable for applications in organic electronics and photonic devices .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner under the influence of a palladium catalyst. In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in enzyme inhibition and drug delivery .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but attached to an aniline moiety.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but attached to a benzaldehyde moiety.

1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but attached to a pyrazole ring.

Uniqueness

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is unique due to its combination of a nicotinic acid derivative with a boronic ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .

Activité Biologique

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

The compound has the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : 222.08 g/mol

The mechanism of action for this compound primarily involves its interaction with biological targets through boron-containing moieties. Boron compounds are known to influence various biological processes including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer activity. For instance:

- Study Findings : A study demonstrated that derivatives of boronic acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results in reducing cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 85 |

| MCF-7 | 50 | 45 |

| HepG2 | 10 | 78 |

| HepG2 | 50 | 32 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with conventional chemotherapy.

Case Studies

- In Vivo Studies : In a preclinical model using xenograft tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Combination Therapies : The compound has also been evaluated in combination with existing chemotherapeutics. Studies suggest that co-administration with doxorubicin enhances the overall anticancer efficacy through synergistic effects, leading to improved survival rates in animal models .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

- Mechanistic Studies : Understanding the specific pathways influenced by this compound.

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.

- Formulation Development : Exploring novel delivery systems such as nanoparticles or liposomes to enhance bioavailability and targeted delivery.

Propriétés

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-8-10(11(16)17)6-9(7-15-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANKWBIRBIENLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129030 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2291165-16-5 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2291165-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.